5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description
5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound with a wide range of applications in research and development, as well as in the industrial sector. It belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention due to their biological activities. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is based on the THIQ scaffold, which is a privileged structure present in various natural and non-natural compounds with intriguing biological properties . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines often involve the functionalization of the C(1) position, as these can act as precursors for various alkaloids displaying multifarious biological activities . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Future Directions
The future directions in the research of 1,2,3,4-tetrahydroisoquinolines, including 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, involve the development of novel THIQ analogs with potent biological activity . There’s also a focus on developing new and environmentally friendly methods for the synthesis of THIQ derivatives .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the reaction of 6-methyl-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a catalyst to form 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "6-methyl-1,2,3,4-tetrahydroisoquinoline", "Bromine", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-methyl-1,2,3,4-tetrahydroisoquinoline is reacted with bromine in the presence of a catalyst to form 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline.", "Step 2: The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline." ] } | |
CAS RN |
2742656-60-4 |
Molecular Formula |
C10H13BrClN |
Molecular Weight |
262.6 |
Purity |
95 |
Origin of Product |
United States |
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